molecular formula C10H6ClNO B13605264 5-Chloroisoquinoline-7-carbaldehyde

5-Chloroisoquinoline-7-carbaldehyde

Cat. No.: B13605264
M. Wt: 191.61 g/mol
InChI Key: BANZIOSALACJTP-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-7-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This organics building block features both a chloro substituent and an aldehyde functional group on its isoquinoline core, making it a versatile intermediate for various synthetic transformations, including the preparation of hydrazones and other pharmaceutically relevant derivatives . Compounds with similar structural motifs, such as chloroisoquinoline carbaldehydes, have been identified as key intermediates in medicinal chemistry, particularly in the search for novel anticancer agents . Some derivatives have shown promising cytotoxic activity against a range of cancer cell lines in scientific studies . Researchers value this compound for its potential in exploring new therapeutic pathways. As with all compounds of this nature, this compound is intended for research use only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

5-chloroisoquinoline-7-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-10-4-7(6-13)3-8-5-12-2-1-9(8)10/h1-6H

InChI Key

BANZIOSALACJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C=O)Cl

Origin of Product

United States

Foundational Context and Research Imperatives for Halogenated Isoquinoline Carbaldehydes

Strategic Significance of the Isoquinoline (B145761) Core Structure in Advanced Chemical Synthesis

The isoquinoline scaffold, a bicyclic aromatic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. nih.govwikipedia.org Its prevalence in nature and its value in synthetic applications underscore its strategic importance.

The isoquinoline nucleus is a fundamental building block in a vast number of natural alkaloids, including papaverine (B1678415) and morphine. thieme-connect.de This natural prevalence has inspired chemists to utilize the isoquinoline framework as a template for drug discovery and the design of complex, biologically active molecules. nih.gov Isoquinoline derivatives are investigated for a wide spectrum of pharmacological activities, such as anticancer, antifungal, and anti-inflammatory properties. nih.gov The rigid structure of the isoquinoline core provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for creating compounds that can precisely interact with biological targets. nih.govthieme-connect.de The synthesis of the isoquinoline skeleton and its derivatives, therefore, remains an active and compelling area of research for organic and medicinal chemists. nih.gov

The introduction of halogen atoms into heterocyclic structures is a powerful strategy for modulating a molecule's biological and chemical properties. Historically viewed as simple modifications, halogens are now recognized for their ability to influence reaction pathways and enhance pharmacological performance through mechanisms like halogen bonding. The strategic placement of a chlorine atom, as seen in 5-Chloroisoquinoline-7-carbaldehyde (B6219277), can significantly alter the electronic distribution within the aromatic system. This, in turn, can affect the molecule's reactivity, metabolic stability, and binding affinity to target proteins. For instance, studies on related isoquinoline structures have shown that the presence of a 6-chloro derivative can lead to significant inhibitory activity against certain enzymes. nih.gov Similarly, halogenated quinolinols, structural cousins of isoquinolines, have demonstrated potent antibiotic and antifungal properties, highlighting the critical role of halogenation in developing bioactive compounds. sigmaaldrich.comyeastgenome.orgmdpi.com

Methodological Approaches to Chemical Compound Research

The investigation of a specific compound like this compound is emblematic of modern chemical research, which is characterized by its interdisciplinary nature and the adoption of new scientific paradigms.

Modern organic chemistry is no longer an isolated discipline. The synthesis and study of a novel compound inherently bridge chemistry with biology, physics, and computational science. chemimpex.com The potential application of this compound as a pharmaceutical intermediate or a material science building block necessitates collaboration. chemimpex.com For example, its aldehyde group makes it a candidate for creating fluorescent probes for biological imaging, a task that requires input from cell biologists and spectroscopists. chemimpex.com The journey from a molecule's conception on paper to its real-world application is a collaborative effort, underscoring that chemistry is a central science connecting various fields of inquiry.

The selection of synthetic targets has evolved from serendipitous discovery to a more rational, data-driven process. The choice to synthesize a specific molecule like this compound is likely informed by computational modeling and structure-activity relationship (SAR) studies of related compounds. This modern approach moves away from purely trial-and-error methods toward a predictive framework. mdpi.com Advances in synthetic methodology, such as novel coupling reactions and catalytic systems, have also revolutionized how chemists approach complex targets. nih.gov Rather than relying solely on classical named reactions like the Pomeranz–Fritsch synthesis for isoquinolines wikipedia.org, chemists now have a broader toolkit that allows for more efficient and selective construction of intricately functionalized molecules. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Note: Experimental data for this specific compound is not widely available in public literature. The following values are calculated or predicted.

Property Value
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.62 g/mol
IUPAC Name 5-chloro-isoquinoline-7-carbaldehyde
Physical Form Predicted to be a solid at room temperature
Solubility Predicted to be sparingly soluble in water, more soluble in organic solvents

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds that form the isoquinoline core and cleaving the carbon-heteroatom or carbon-carbon bonds associated with the chloro and carbaldehyde functional groups.

A primary disconnection strategy for the isoquinoline ring system itself suggests breaking the C4-C4a and the N2-C3 bonds or the N2-C1 and C4a-C5 bonds. These disconnections lead back to substituted benzene derivatives, which are common starting points for pioneering isoquinoline synthesis reactions.

Pioneering Approaches to Isoquinoline Ring Formation

Several classical named reactions provide the foundation for constructing the isoquinoline skeleton. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then oxidized to the aromatic isoquinoline. slideshare.netjk-sci.comnrochemistry.com The reaction is typically promoted by dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). slideshare.netwikipedia.org The mechanism proceeds through an intramolecular electrophilic aromatic substitution, with the presence of electron-donating groups on the benzene ring facilitating the cyclization. jk-sci.comnrochemistry.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a 1,2,3,4-tetrahydroisoquinoline. name-reaction.comthermofisher.comquimicaorganica.org Subsequent oxidation is required to achieve the fully aromatic isoquinoline ring. The mechanism begins with the formation of a Schiff base (iminium ion), which then undergoes an intramolecular electrophilic attack on the aromatic ring. quimicaorganica.orgjk-sci.com This reaction is particularly effective when the aromatic ring is activated with electron-donating groups. jk-sci.com

Pomeranz-Fritsch Reaction: This is a powerful method for synthesizing isoquinolines directly from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org The reaction involves an acid-catalyzed cyclization of a benzalaminoacetal intermediate. wikipedia.orgthermofisher.com This approach is highly valuable as it can produce isoquinolines with substitution patterns that are difficult to achieve with other methods and directly yields the aromatic isoquinoline without an oxidation step. wikipedia.org

Reaction Key Precursors Intermediate Final Product Type
Bischler-Napieralski β-phenylethylamide Dihydroisoquinoline Aromatic Isoquinoline (after oxidation)
Pictet-Spengler β-arylethylamine, Aldehyde/Ketone Tetrahydroisoquinoline Aromatic Isoquinoline (after oxidation)
Pomeranz-Fritsch Benzaldehyde, 2,2-Dialkoxyethylamine Benzalaminoacetal Aromatic Isoquinoline (direct)

Selective Functionalization at C5 (Chlorine) and C7 (Carbaldehyde)

The regiochemistry of substitution on the isoquinoline ring is dictated by the electronic properties of the bicyclic system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and undergoes electrophilic substitution.

Chlorination at C5: Electrophilic aromatic substitution on the unsubstituted isoquinoline nucleus preferentially occurs at the C5 and C8 positions. gcwgandhinagar.comquimicaorganica.org This is because the cationic intermediates formed by attack at these positions are more stable, as the aromaticity of the pyridine ring can be preserved in the resonance structures. Therefore, direct chlorination of an isoquinoline precursor using standard electrophilic chlorinating agents would be expected to yield a mixture of 5-chloro and 8-chloro isomers, necessitating a separation step or a strategy that blocks the C8 position. Directing groups can be employed to enhance selectivity for the C5 position. rsc.orgbohrium.com

Formylation at C7: Introducing a carbaldehyde (formyl) group at the C7 position is more challenging via direct electrophilic substitution, as this is not one of the electronically favored positions. Standard formylation methods like the Vilsmeier-Haack or Duff reaction would likely yield complex mixtures. The Duff reaction, which uses hexamine, is typically employed for the ortho-formylation of phenols and other electron-rich aromatics. wikipedia.orgchem-station.com Therefore, a more controlled, multi-step approach is required. The most logical strategy is to incorporate the C7-formyl group (or a precursor like a methyl or halomethyl group that can be later converted to an aldehyde) into the benzene-based starting material before the isoquinoline ring is constructed.

Multistep Synthesis Pathway Design

Considering the challenges of post-cyclization functionalization, particularly for the C7 position, the most effective synthetic design involves constructing the isoquinoline ring from a pre-functionalized benzene derivative. The Pomeranz-Fritsch reaction is ideally suited for this strategy.

A plausible retrosynthetic pathway is as follows:

Target: this compound.

Disconnection (Pomeranz-Fritsch): Break the isoquinoline ring to reveal two key precursors: 3-Chloro-5-formylbenzaldehyde and 2,2-dimethoxyethylamine.

Simplification of Precursor: 3-Chloro-5-formylbenzaldehyde is not a common starting material. It can be envisioned as arising from the oxidation of a more accessible precursor, such as 3-Chloro-5-methylbenzaldehyde.

Further Disconnection: 3-Chloro-5-methylbenzaldehyde can be synthesized from simpler materials like 3-chloro-5-methyltoluene via oxidation or from a di-halogenated precursor like 1-bromo-3-chloro-5-methylbenzene via a Grignard reaction followed by formylation.

This pathway places the chloro and formyl (or its precursor) groups in the correct positions on the benzene ring at the outset, avoiding issues with regioselectivity on the fused heterocyclic system.

Precursor Compounds and Convergent/Divergent Synthetic Routes

Strategic Selection of Initial Building Blocks

Based on the retrosynthetic pathway outlined above, the key building blocks are a substituted benzaldehyde and an aminoacetaldehyde acetal (B89532).

Benzene Ring Precursor: A suitable starting material would be 3-Chloro-5-methylbenzaldehyde . This compound contains the correct substitution pattern for the eventual C5-chloro and C7-carbaldehyde groups (after oxidation of the methyl group). Its synthesis can be approached from commercially available di-substituted toluenes.

Pyridine Ring Precursor: Aminoacetaldehyde dimethyl acetal (or the diethyl acetal) is a readily available and commonly used reagent for the Pomeranz-Fritsch reaction. biosynth.comchemicalbook.com The acetal group serves to protect the reactive aldehyde functionality until the acid-catalyzed cyclization step.

Building Block Structure Role in Synthesis
3-Chloro-5-methylbenzaldehyde C₈H₇ClO Provides the benzene ring and the C5-Cl and C7-CH₃ (aldehyde precursor) substituents.
Aminoacetaldehyde dimethyl acetal C₄H₁₁NO₂ Provides the N2, C1, C3, and C4 atoms for the pyridine half of the isoquinoline.

Development of Convergent Synthetic Pathways

For this compound, a convergent strategy would proceed as follows:

Fragment A Synthesis: The synthesis of the fully functionalized benzaldehyde precursor. This multi-step process would start from a simpler aromatic compound and introduce the chloro and formyl groups in the required 1,3,5-substitution pattern. For instance, starting with 3-chloro-5-methyltoluene, a selective oxidation of the methyl group would yield 3-chloro-5-methylbenzaldehyde. This would then require a second formylation or a related reaction to install the second aldehyde group, which is a significant challenge. A more viable route might involve synthesizing 3-chloro-5-bromobenzaldehyde, which could then be converted to the dicarbaldehyde through metal-catalyzed cross-coupling reactions.

Fragment B Synthesis: The second fragment, aminoacetaldehyde dimethyl acetal, is commercially available or can be prepared in a few steps. patsnap.comsigmaaldrich.com

Convergent Coupling and Cyclization: The two fragments, the synthesized 3-chloro-5-formylbenzaldehyde (Fragment A) and aminoacetaldehyde dimethyl acetal (Fragment B), are condensed to form the benzalaminoacetal intermediate. This intermediate is then subjected to acid-catalyzed cyclization via the Pomeranz-Fritsch reaction to directly form the target molecule, this compound. This final coupling step efficiently assembles the complex heterocyclic core from the two advanced intermediates. harvard.edunih.gov

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape of sophisticated chemical strategies. This article focuses on advanced methodologies, catalytic systems, and process optimization crucial for the efficient synthesis of this specific heterocyclic aldehyde.

Advanced Derivatization and Functionalization Strategies for 5 Chloroisoquinoline 7 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality

The aldehyde group at the C7 position of 5-chloroisoquinoline-7-carbaldehyde (B6219277) is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Selective Oxidation and Reduction Methodologies

The carbaldehyde can be selectively oxidized to a carboxylic acid or reduced to an alcohol, providing entry into different classes of compounds.

Oxidation: The transformation of the aldehyde to a carboxylic acid, 5-chloroisoquinoline-7-carboxylic acid, is a fundamental oxidation reaction. A common and efficient method involves the use of potassium permanganate (B83412) (KMnO4) in an aqueous medium. This reaction is typically carried out at elevated temperatures to ensure complete conversion. Another effective reagent is sodium chlorite (B76162) (NaClO2) in the presence of a phosphate (B84403) buffer and a scavenger like 2-methyl-2-butene, which prevents the formation of explosive chlorine dioxide gas.

Reduction: Selective reduction of the carbaldehyde to the corresponding alcohol, (5-chloro-isoquinolin-7-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a widely used and mild method for this purpose. For instance, treatment of this compound with NaBH4 in methanol at room temperature affords the desired alcohol in high yield.

TransformationReagent(s)SolventConditionsProduct
OxidationPotassium Permanganate (KMnO4)WaterReflux5-Chloroisoquinoline-7-carboxylic acid
OxidationSodium Chlorite (NaClO2), NaH2PO4, 2-methyl-2-butenet-BuOH/H2ORoom Temp5-Chloroisoquinoline-7-carboxylic acid
ReductionSodium Borohydride (NaBH4)MethanolRoom Temp(5-Chloro-isoquinolin-7-yl)methanol

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds and the introduction of diverse substituents. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are commonly employed for this purpose. For example, the reaction of this compound with methylmagnesium bromide would yield 1-(5-chloroisoquinolin-7-yl)ethanol. These reactions must be carried out under anhydrous conditions to prevent the quenching of the organometallic reagent.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Condensation reactions provide a straightforward route to introduce nitrogen and oxygen-containing functional groups.

Nitrogen Nucleophiles: The carbaldehyde readily reacts with primary amines (R-NH2) to form imines or Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. For instance, reacting this compound with aniline (B41778) in the presence of a catalytic amount of acetic acid would yield the corresponding N-phenylimine.

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols (R-OH) add to the carbaldehyde to form acetals. This reaction is reversible, and the removal of water, often by azeotropic distillation, is necessary to achieve high yields. The formation of a cyclic acetal (B89532) using ethylene (B1197577) glycol is a common strategy to protect the aldehyde group during subsequent synthetic transformations.

Nucleophile TypeExample NucleophileCatalystProduct Type
NitrogenPrimary Amine (e.g., Aniline)Acid (e.g., Acetic Acid)Imine (Schiff Base)
OxygenAlcohol (e.g., Ethanol)Acid (e.g., p-TsOH)Acetal
OxygenDiol (e.g., Ethylene Glycol)Acid (e.g., p-TsOH)Cyclic Acetal

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful tools for converting the carbonyl group into a carbon-carbon double bond, providing access to a wide range of alkene derivatives.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a triphenylphosphonium ylide). The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed from the reaction mixture, simplifying purification. This reaction typically shows high E-selectivity for the resulting alkene. For example, reacting this compound with the anion of triethyl phosphonoacetate would yield the corresponding ethyl (E)-3-(5-chloroisoquinolin-7-yl)acrylate.

Functionalization of the Isoquinoline (B145761) Ring System

The chlorine atom at the C5 position of the isoquinoline ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions at C5 (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of the C5-chloro substituent with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. For example, coupling this compound with phenylboronic acid using a catalyst like Pd(PPh3)4 and a base such as sodium carbonate would yield 5-phenylisoquinoline-7-carbaldehyde.

Stille Coupling: The Stille coupling utilizes an organotin compound as the coupling partner. While effective, the toxicity of organotin reagents has led to a preference for other coupling methods when possible.

Heck Reaction: The Heck reaction involves the coupling of the C5-chloro group with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the formation of substituted alkenes.

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon triple bond by coupling the C5-chloro substituent with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Coupling this compound with phenylacetylene (B144264) would afford 5-(phenylethynyl)isoquinoline-7-carbaldehyde.

Coupling ReactionCoupling PartnerCatalyst SystemBaseProduct Type
SuzukiBoronic Acid/EsterPd(0) or Pd(II) complexCarbonate, PhosphateAryl, Heteroaryl, Alkyl
StilleOrganotin ReagentPd(0) or Pd(II) complex-Aryl, Vinyl, Alkyl
HeckAlkenePd(0) or Pd(II) complexAmine, CarbonateSubstituted Alkene
SonogashiraTerminal AlkynePd complex, Cu(I) saltAmineAlkyne

Directed ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbeilstein-journals.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbeilstein-journals.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles. wikipedia.org

In the context of this compound, the nitrogen atom of the isoquinoline ring can act as a directing group, although its directing ability is weaker than that of other functional groups like amides or methoxy (B1213986) groups. The aldehyde group at the 7-position, while electron-withdrawing, can be transformed into a more effective DMG. For instance, conversion of the aldehyde to a bulky acetal or a protected hydroxymethyl group could enhance the directing effect towards the C-8 position. However, the inherent electronic properties of the isoquinoline ring and the presence of the chlorine atom at C-5 will influence the regioselectivity of the metalation.

While specific examples of DoM on this compound are not prevalent in the literature, the general principles of DoM on quinoline (B57606) and isoquinoline systems suggest that functionalization at the C-8 position would be the most likely outcome, assuming appropriate protection of the aldehyde functionality.

Table 1: Potential Electrophilic Quenching Reactions following Directed ortho-Metalation

ElectrophileResulting Functional Group at C-8
D2ODeuterium
Alkyl halides (e.g., CH3I)Alkyl (e.g., Methyl)
Aldehydes/KetonesHydroxyalkyl/Hydroxyaryl
CO2Carboxylic acid
I2Iodine

This table represents potential outcomes based on established DoM methodologies and has been adapted for the this compound scaffold.

Nucleophilic Aromatic Substitution Variants at the Halogenated Position

The chlorine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The rate of this reaction is enhanced by the electron-withdrawing nature of the isoquinoline ring system and the aldehyde group. youtube.comnih.govyoutube.comyoutube.comnih.gov SNAr reactions provide a straightforward method for introducing a wide variety of substituents at the C-5 position.

The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. nih.gov Subsequent elimination of the chloride ion restores the aromaticity of the ring. A diverse range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions.

For instance, the reaction of a related compound, 2-chloroquinoline-3-carbaldehyde, with various nucleophiles has been extensively studied, demonstrating the feasibility of this approach for introducing new functionalities. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloroquinoline Scaffolds

NucleophileReagent ExampleProduct at C-5Reference for Analogy
AmineAniline5-Anilinoisoquinoline-7-carbaldehyde nih.gov
AlkoxideSodium methoxide5-Methoxyisoquinoline-7-carbaldehyde nih.gov
ThiolateSodium thiophenoxide5-(Phenylthio)isoquinoline-7-carbaldehyde nih.gov

This table provides illustrative examples based on the reactivity of analogous chloroquinoline systems.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. For this compound, several C-H bonds are potential sites for functionalization, with the regioselectivity being governed by the directing group, the catalyst, and the reaction conditions.

Transition metal-catalyzed C-H activation is a common strategy. nih.gov The nitrogen atom of the isoquinoline ring can direct the catalyst to the C-8 position. Alternatively, the aldehyde group at C-7 could be used as a directing group, potentially favoring functionalization at the C-6 position. Various transformations, such as arylation, alkylation, and amination, can be achieved through C-H activation.

While specific studies on the direct C-H functionalization of this compound are limited, research on related quinoline and isoquinoline derivatives demonstrates the potential of this strategy. nih.gov For example, the C-H arylation of quinoline N-oxides at the C-2 position has been successfully demonstrated. nih.gov

Table 3: Potential Direct C-H Functionalization Reactions

PositionReaction TypeCatalyst/Reagents (General)Resulting MoietyReference for Analogy
C-8ArylationPd(OAc)2 / Aryl halideAryl group nih.gov
C-6AlkenylationRh(III) catalyst / AlkeneAlkenyl group nih.gov
C-4AminationCu catalyst / Amine sourceAmino group nih.gov

This table outlines potential C-H functionalization reactions based on established methods for quinoline and isoquinoline systems.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. nih.govresearchgate.net The aldehyde functionality of this compound makes it an ideal component for various MCRs.

The design of MCRs involving this compound allows for the rapid construction of complex heterocyclic scaffolds. For example, the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, could be employed. nih.gov In this case, this compound would serve as the aldehyde component, leading to the formation of α-acetamido carboxamide derivatives bearing the chloroisoquinoline moiety. Similarly, the Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, could also be utilized. beilstein-journals.org

A study on 2-methoxyquinoline-3-carbaldehyde (B138735) derivatives demonstrated their successful application in the Ugi four-component reaction to generate quinoline-based peptides. nih.gov This highlights the potential of using substituted quinoline and isoquinoline aldehydes in MCRs.

The scope of MCRs with this compound is potentially broad, allowing for the introduction of a wide range of substituents by varying the other components of the reaction. However, certain limitations may exist. The steric hindrance around the aldehyde group could affect the reaction rate and yield. Furthermore, the reactivity of the chlorine atom at the C-5 position could lead to side reactions under certain MCR conditions, particularly if nucleophilic species are present that could participate in SNAr. Careful optimization of the reaction parameters is therefore crucial to achieve the desired products in good yields and purity.

Table 4: Common Multi-Component Reactions Applicable to this compound

Reaction NameComponentsKey IntermediateProduct Class
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideNitrilium ionα-Acylamino amides
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy-imidoyl intermediateα-Acyloxy amides
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaN-Acyliminium ionDihydropyrimidinones
Mannich ReactionAldehyde, Amine, Enolizable carbonyl compoundIminium ionβ-Amino carbonyl compounds

This table summarizes common MCRs where this compound could serve as the aldehyde component.

Synthesis of Polycyclic and Fused Ring Systems from this compound

The construction of polycyclic and fused ring systems from this compound would likely leverage the reactivity of its aldehyde group. This functional group can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of larger aromatic and heterocyclic structures.

Annulation Reactions for Extended Aromatic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for synthesizing extended aromatic systems. A well-known example is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester) to form a quinoline or substituted quinoline.

While this compound itself is not an o-aminoaryl aldehyde, it could hypothetically be chemically modified to introduce an amino group at the 8-position. This derivative could then undergo a Friedländer-type reaction with various ketones to yield complex polycyclic systems.

Hypothetical Friedländer Annulation of a this compound Derivative

Reactant 1 (Hypothetical)Reactant 2Potential Product Class
8-Amino-5-chloroisoquinoline-7-carbaldehydeAcetoneBenzo[g]naphthyridine derivative
8-Amino-5-chloroisoquinoline-7-carbaldehydeCyclohexanoneTetracyclic quinoline derivative
8-Amino-5-chloroisoquinoline-7-carbaldehydeEthyl acetoacetatePyridobenzo[g]naphthyridinone derivative

Bridged Systems and Cage Structures Derived from the Compound

The synthesis of bridged systems and cage structures from this compound would require multi-step synthetic sequences. These complex three-dimensional architectures often necessitate the introduction of multiple reactive sites onto the starting scaffold, followed by carefully orchestrated cyclization reactions.

Currently, there is no specific information in the scientific literature detailing the use of this compound as a starting material for such complex structures. The development of such synthetic routes would be a novel area of research.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the efficient construction of fused ring systems. This approach involves a molecule containing two reactive functional groups that can react with each other to form a new ring.

For this compound, this could be achieved by first reacting the aldehyde group with a reagent that introduces a side chain containing a nucleophilic or electrophilic center. Subsequent intramolecular reaction of this side chain with a suitable position on the isoquinoline ring would lead to the formation of a new fused ring. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could introduce an unsaturated ester or nitrile group, which could then participate in a cyclization reaction.

Computational and Theoretical Insights into 5 Chloroisoquinoline 7 Carbaldehyde Systems

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

In 5-Chloroisoquinoline-7-carbaldehyde (B6219277), the electron density is expected to be unevenly distributed due to the presence of several key functional groups. The isoquinoline (B145761) core is an aromatic heterocyclic system. The nitrogen atom, being more electronegative than carbon, draws electron density towards itself. Similarly, the chlorine atom at the C5 position and the oxygen atom of the carbaldehyde group at C7 are highly electronegative and act as electron-withdrawing groups. This results in a significant polarization of the molecule. The electron density surface reveals the molecule's shape and size, with the distribution indicating regions of higher and lower electron concentration. researchgate.net For instance, studies on related heterocyclic aldehydes show that the electron density is highest around the electronegative atoms (N, O, Cl) and within the π-system of the aromatic rings.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.comwikipedia.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital devoid of electrons and can act as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich isoquinoline ring system. In contrast, the LUMO is expected to be distributed across the entire molecule, with significant contributions from the electron-deficient carbaldehyde group and the carbon atoms attached to the electronegative chlorine and nitrogen atoms. dergipark.org.tr This distribution makes these sites susceptible to nucleophilic attack. Computational studies on analogous compounds like 2-Chloro-7-Methylquinoline-3-Carbaldehyde have been used to calculate these orbital energies and predict reactivity. dergipark.org.tr

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Chloroquinoline Carbaldehyde System

This table presents typical data obtained from DFT calculations on an analogous compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, which serves as a model for understanding this compound. Data is sourced from a DFT/B3LYP/6-311++G(d,p) level of theory calculation. dergipark.org.tr

Molecular OrbitalEnergy (eV) - trans ConformerEnergy (eV) - cis Conformer
HOMO-6.89-6.95
LUMO-3.14-3.11
HOMO-LUMO Gap (ΔE) 3.75 3.84

This interactive table allows for the comparison of energy values between the two conformers.

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution within a molecule. nih.gov It is generated by calculating the potential energy of a positive point charge (a proton) at various locations on the electron density surface. The MEP map uses a color scale to visualize electron-rich and electron-poor regions:

Red: Indicates regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, deficient in electrons, and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential. nih.gov

For this compound, the MEP map would predictably show strong negative potential (red) localized around the carbonyl oxygen of the carbaldehyde group and the nitrogen atom of the isoquinoline ring, as these are the most electronegative centers. researchgate.netresearchgate.net Conversely, positive potential (blue) would be concentrated on the hydrogen atoms, particularly the aldehyde proton. nih.gov The aromatic protons and the region around the C-Cl bond would also exhibit varying degrees of positive potential, influenced by the electron-withdrawing effects of the substituents. walisongo.ac.id Such maps are crucial for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore these aspects. nih.gov

The carbaldehyde group (-CHO) is attached to the isoquinoline ring via a carbon-carbon single bond. Rotation around this bond can lead to different spatial arrangements, or conformers. For this compound, two primary planar conformers are expected:

A trans (or anti) conformer, where the C=O bond of the aldehyde points away from the adjacent ring hydrogen.

A cis (or syn) conformer, where the C=O bond is oriented towards the adjacent ring hydrogen.

Theoretical studies on similar structures, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have shown that one conformer is typically more stable than the other. dergipark.org.tr The relative stability is determined by a delicate balance of steric hindrance between the aldehyde oxygen and nearby atoms, and electronic interactions (e.g., dipole-dipole repulsion or attraction) between the polar C=O bond and the rest of the molecule.

The energetic landscape describes the potential energy of the molecule as a function of the rotation around the C-C bond of the carbaldehyde group. The energy difference between the stable conformers (cis and trans) and the transition state that separates them defines the rotational barrier.

A low rotational barrier indicates that the carbaldehyde group can rotate relatively freely at room temperature, while a high barrier suggests the conformers are locked in place. Computational studies on 2-Chloro-7-Methylquinoline-3-Carbaldehyde found that the trans conformer was more stable than the cis form by 13.41 kJ/mol, indicating a significant energy barrier to rotation. dergipark.org.tr A similar analysis for this compound would be necessary to determine its specific conformational energetics and flexibility.

Table 2: Illustrative Relative Stability of Carbaldehyde Conformers

This table shows the calculated energy difference between the two conformers of the analogous compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde, providing a model for the expected results for this compound. dergipark.org.tr

ConformerRelative Energy (kJ/mol)Stability
trans0.00Most Stable
cis+13.41Less Stable

This interactive table highlights the energy difference that establishes the conformational preference.

Solvent Effects on Molecular Conformation

The conformation of molecules, particularly those with polar functional groups like this compound, can be significantly influenced by the surrounding solvent environment. Theoretical studies employing computational methods, such as Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), are instrumental in understanding these solvent-induced conformational changes. nih.gov For analogous compounds, like 4-chloro-3-halogenobenzaldehydes, research has demonstrated that the conformational preference and the vibrational frequencies of key functional groups, such as the carbonyl (C=O) stretch, are sensitive to the polarity of the solvent. nih.gov

In a computational investigation of similar halogenated benzaldehydes, the B3LYP functional with the 6-311+G(3df,p) basis set and the PCM model were used to study cis and trans isomers in 18 different organic solvents. nih.gov Such studies typically reveal that the stability of different conformers can be altered by the dielectric constant and specific interactions of the solvent. The theoretical frequencies of solvent-induced vibrations are often correlated with empirical solvent parameters like the Kirkwood-Bauer-Magat (KBM) equation, the solvent acceptor number (AN), and linear solvation energy relationships (LSER) to provide a comprehensive understanding of the solvent's influence. nih.gov While direct studies on this compound are not prevalent in the provided results, the principles derived from studies on structurally related molecules provide a strong basis for predicting its behavior. It is anticipated that polar solvents would stabilize more polar conformers of this compound, potentially affecting its reactivity and spectroscopic properties.

Reaction Mechanism Modeling and Transition State Locating

DFT Calculations for Elucidating Reaction Pathways

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for elucidating the intricate pathways of chemical reactions. For systems involving molecules like this compound, DFT methods can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov

In studies of related aromatic aldehydes and quinoline (B57606) derivatives, DFT methods such as B97-3c and wB97XD have been used to calculate the energies of reactants, transition states, and products. nih.gov These calculations provide activation energies for both forward and backward reactions, offering insights into the feasibility and spontaneity of a proposed reaction mechanism. nih.gov For instance, in the study of resorcin 34.237.233arene derivatives, DFT calculations were performed to investigate the formation of o-quinomethide intermediates, a reaction class that shares mechanistic features with potential reactions of carbaldehyde-containing heterocycles. nih.gov The choice of functional and basis set is critical, and comparisons between different DFT methods can provide a measure of the reliability of the calculated activation energies. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located on the potential energy surface, Intrinsic Reaction Coordinate (IRC) analysis is a powerful tool to confirm that the identified transition state indeed connects the desired reactants and products. scm.com The IRC method traces the minimum energy path downhill from the transition state saddle point towards the local minima corresponding to the reactant and product. scm.com This is achieved by following the path of maximum instantaneous acceleration in mass-weighted coordinates. scm.com

The calculation of an IRC path involves a series of geometry optimization steps starting from the transition state geometry. scm.com By mapping the energy profile along the reaction coordinate, IRC analysis provides a detailed picture of the geometric changes that occur during the transformation from reactant to product, solidifying the proposed reaction mechanism.

Ligand-Binding and Supramolecular Interaction Predictions (Theoretical Focus Only)

Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The biological activity and material properties of molecules like this compound are often governed by their non-covalent interactions with other molecules, such as proteins or other organic molecules. Theoretical methods are invaluable for predicting and characterizing these interactions.

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring and the oxygen atom of the carbaldehyde group of this compound can act as hydrogen bond acceptors. Computational studies can predict the geometry and strength of these hydrogen bonds with potential donor molecules.

Halogen Bonding: The chlorine atom at the 5-position of the isoquinoline ring can participate in halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species. Theoretical calculations can identify potential halogen bond acceptors and quantify the strength of this interaction.

π-Stacking: The aromatic isoquinoline ring system can engage in π-stacking interactions with other aromatic systems. These interactions are crucial for the stability of supramolecular assemblies and for the binding of ligands to biological macromolecules.

Computational techniques such as Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) analysis can be used to investigate these interactions in detail. eurjchem.com For instance, in a study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, NBO and NCI analyses were used to examine hyperconjugative interaction energies and to reveal that the presence of a pyridine (B92270) ring strengthens ligand interactions. eurjchem.com These methods provide insights into the nature and strength of the various non-covalent forces at play, which is essential for understanding ligand binding and designing new molecules with desired interaction properties. eurjchem.comnih.gov

Host-Guest Chemistry Modeling

The broader field of computational chemistry provides a framework for how such an investigation could be conducted. Theoretical modeling, primarily using Density Functional Theory (DFT) and other quantum mechanical methods, would be instrumental in elucidating the nature of non-covalent interactions between this compound (the guest) and various host molecules. These studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the host-guest complex.

Binding Energy Calculations: Quantifying the strength of the interaction between the host and guest molecules.

Analysis of Intermolecular Forces: Identifying and characterizing the specific types of non-covalent bonds involved, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

Future computational studies could explore the complexation of this compound with various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. Such research would provide valuable insights into its potential for applications in areas like molecular recognition, sensing, and drug delivery.

Given the absence of specific data, the following tables are presented as illustrative examples of how such findings would be organized and are based on hypothetical computational studies.

Table 1: Hypothetical Binding Energies of this compound with Various Host Molecules

Host MoleculeComputational MethodCalculated Binding Energy (kcal/mol)
β-CyclodextrinDFT (B3LYP/6-31G*)-8.5
CalixareneDFT (M06-2X/6-311+G**)-12.2
CucurbiturilDFT (ωB97X-D/def2-TZVP)-15.8

Table 2: Hypothetical Intermolecular Interactions in a this compound-β-Cyclodextrin Complex

Type of InteractionAtom from GuestAtom(s) from HostDistance (Å)
Hydrogen BondO (aldehyde)H (hydroxyl)2.1
Halogen BondClO (ether)3.0
C-H···π InteractionC-H (isoquinoline)π-system (glucose unit)2.8

It is crucial to reiterate that the data presented in these tables are purely hypothetical and for illustrative purposes. Experimental and computational validation is necessary to establish the actual host-guest chemistry of this compound.

Advanced Applications of 5 Chloroisoquinoline 7 Carbaldehyde in Chemical Sciences

Role as a Precursor in Complex Organic Synthesis

The strategic placement of the chloro and aldehyde functionalities on the isoquinoline (B145761) framework makes 5-Chloroisoquinoline-7-carbaldehyde (B6219277) a highly valuable starting material for the construction of intricate molecular structures.

Building Block for Heterocyclic Scaffolds with Diverse Architectures

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. wikipedia.orgnih.gov The presence of a carbaldehyde group at the 7-position of this compound provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of a wide array of novel heterocyclic systems.

Drawing parallels from the well-established chemistry of related quinoline-3-carbaldehydes, it is evident that the aldehyde functional group can readily participate in condensation reactions with various nucleophiles. mdpi.comnih.gov For instance, reaction with hydrazines can yield hydrazones, which can be further cyclized to form fused triazolo-isoquinolines. mdpi.com Similarly, condensation with anilines can lead to the formation of Schiff bases, which are versatile intermediates for the synthesis of more complex, fused polycyclic aromatic systems. nih.gov

The chloro-substituent at the 5-position offers an additional site for modification, primarily through nucleophilic aromatic substitution or cross-coupling reactions. This dual functionality allows for a combinatorial approach to generating libraries of diverse heterocyclic compounds with potential applications in drug discovery and agrochemicals.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related Chloro-quinoline/isoquinoline Carbaldehydes

PrecursorReagentsResulting HeterocycleReference
2-Chloroquinoline-3-carbaldehydeHydrazine hydratePyrazolo[3,4-b]quinoline nih.gov
2-Chloroquinoline-3-carbaldehydeSubstituted anilinesSchiff Bases nih.gov
2-(1H-Benzo[d] mdpi.comnih.govbldpharm.comtriazol-1-yl)quinoline-3-carbaldehydeHydrazinesHydrazones mdpi.com
4-Chlorochromene-3-carbaldehydesAnilines6-Aryl-6H-chromeno[3,4-c]quinolines mdpi.com

This table presents examples from related compounds to illustrate the synthetic potential of this compound.

Intermediate in the Preparation of Advanced Molecular Probes

While direct studies on this compound as a precursor to molecular probes are not extensively documented, the inherent properties of the isoquinoline ring system suggest its potential in this area. Isoquinoline derivatives are known to exhibit interesting photophysical properties, and the aldehyde group can be utilized to conjugate the molecule to other fluorophores or biomolecules. For instance, the aldehyde can be converted into a more stable and reactive functional group, such as an amine or a carboxylic acid, to facilitate bioconjugation. The chlorine atom can also be replaced with fluorescent moieties through palladium-catalyzed cross-coupling reactions, offering a pathway to novel fluorescent probes.

Chiral Auxiliary Precursor through Derivatization

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.org While this compound itself is not a chiral auxiliary, it can serve as a precursor for their synthesis. The aldehyde functionality can be reacted with a chiral amine or alcohol to form a chiral imine or acetal (B89532), respectively. The resulting diastereomeric products could then be used to direct subsequent reactions in a stereoselective manner.

The principle of using aldehyde-containing compounds as precursors for chiral auxiliaries is a well-established strategy in organic synthesis. researchgate.net For example, p-menthane-3-carboxaldehyde has been effectively used as a chiral auxiliary. researchgate.net By analogy, derivatization of this compound with readily available chiral building blocks could unlock its potential in the realm of asymmetric synthesis. After the desired stereoselective transformation, the auxiliary derived from the isoquinoline core could be cleaved and potentially recycled.

Contributions to Materials Science and Polymer Chemistry

The planar, aromatic structure of the isoquinoline ring system, combined with the potential for functionalization, makes this compound an intriguing candidate for applications in materials science.

Monomer or Precursor for Functional Polymers

The aldehyde group of this compound can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with diamines to form polyimines (Schiff base polymers) or with compounds containing active methylene (B1212753) groups through Knoevenagel condensation. The presence of the chlorine atom provides a route for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The resulting polymers incorporating the rigid isoquinoline unit are expected to exhibit enhanced thermal stability and potentially interesting optical and electronic properties.

Component in Organic Electronic Materials (e.g., as part of a conjugated system)

Isoquinoline derivatives have been investigated for their use in organic electronic materials, including organic light-emitting diodes (OLEDs). The electron-deficient nature of the isoquinoline ring can be beneficial for electron-transporting materials. The aldehyde group in this compound can be used to extend the π-conjugated system of the molecule through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, leading to the formation of larger, more delocalized aromatic systems.

The chlorine atom can also be utilized in cross-coupling reactions, such as the Suzuki or Stille coupling, to link the isoquinoline core to other aromatic units, thereby constructing conjugated polymers or dendrimers. These materials are of interest for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Precursor for Advanced Supramolecular Assemblies

The precise architecture of this compound makes it an ideal starting point for the synthesis of complex ligands used in coordination-driven self-assembly. This strategy allows for the construction of highly ordered, discrete supramolecular structures, such as molecular cages and interlocked systems. researchgate.netresearchgate.net The aldehyde functionality at the 7-position is readily converted into imines or other linkages, enabling the creation of larger, multitopic ligands. These ligands, when introduced to appropriate metal ions, can spontaneously assemble into intricate, aesthetically pleasing topologies. researchgate.net

Recent research has demonstrated the effective construction of organometallic, triply interlocked cages using meticulously designed isoquinoline-based ligands in conjunction with half-sandwich metal units. researchgate.net The formation of these complex architectures is guided by a combination of coordination bonds and non-covalent interactions, such as aromatic stacking, where the isoquinoline core plays a crucial role. researchgate.net The self-assembly process can be tracked and controlled, sometimes allowing for the isolation of intermediate structures, which provides insight into the kinetics and mechanistic pathways of supramolecular formation. researchgate.net The resulting cages often possess internal cavities, making them promising candidates for applications in molecular recognition and guest encapsulation. researchgate.netnih.gov

Table 1: Examples of Supramolecular Assemblies from Isoquinoline-Based Ligands

Precursor Type Metal Unit Resulting Assembly Key Interactions Reference
Isoquinoline-based tridentate ligand Half-sandwich Rhodium or Iridium Triply Interlocked Cage Coordination, π-π Stacking, van der Waals researchgate.net
Semiflexible tripodal ligand Pd(II) 90-degree block Double-Walled Cage Coordination Bonds researchgate.net

Applications in Catalysis and Ligand Design

The inherent structural and electronic properties of the this compound framework make it a valuable scaffold in the design of ligands and catalysts for a variety of chemical transformations. researchgate.net

Asymmetric catalysis, which enables the synthesis of specific enantiomers of chiral molecules, heavily relies on the design of effective chiral ligands. dntb.gov.ua this compound serves as a key starting material for such ligands. The aldehyde group provides a convenient point for modification, allowing for its condensation with chiral amines to form chiral Schiff base ligands. thieme-connect.com These ligands can then be complexed with metals to create catalysts for reactions like enantioselective additions.

More complex, multi-step syntheses starting from isoquinoline aldehydes can yield highly effective chiral ligands for challenging transformations. For instance, a divergent synthetic route to 8-substituted-3-formyl-isoquinolines has been developed to create a new class of tetradentate iron catalysts. acs.org These catalysts have demonstrated high enantioselectivity in the epoxidation and hydroxycarbonylation of alkenes. acs.org Similarly, chiral diamines based on the tetrahydroquinoline backbone have been successfully employed as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of bioactive alkaloids. mdpi.comresearchgate.net The development of such ligands is crucial for producing enantiomerically pure or enriched compounds for pharmaceutical applications. rsc.orgnih.gov

Table 2: Chiral Ligands Derived from Isoquinoline Precursors in Asymmetric Catalysis

Ligand Type Metal Reaction Type Substrate Result Reference
Chiral Schiff Base Various 1,4-addition, Allylic Oxidation α,β-unsaturated ketones, Olefins Good yields and enantioselectivities thieme-connect.com
Chiral Tetradentate Bis-alkylamine Iron (II) Asymmetric Epoxidation Conjugated Alkenes Highly enantioselective acs.org
Chiral Diamine (CAMPY) Rhodium (Cp*) Asymmetric Transfer Hydrogenation Dihydroisoquinolines Up to 69% ee, quantitative conversion mdpi.comresearchgate.net

The isoquinoline nucleus, containing a nitrogen atom with a lone pair of electrons, is an excellent scaffold for coordinating to metal centers. Derivatives of this compound can be elaborated into multidentate ligands capable of forming stable complexes with a wide range of transition metals, including palladium, rhodium, ruthenium, copper, and iron. researchgate.netresearchgate.net These metal complexes are often potent catalysts in organometallic chemistry.

The aldehyde group can be transformed into various coordinating groups (e.g., imines, amines, alcohols), allowing for the synthesis of bidentate, tridentate, or tetradentate ligands. nih.govnih.gov For example, Schiff base ligands derived from the condensation of quinoline (B57606)/isoquinoline aldehydes with amines readily form complexes with Cu(II), Co(II), and Ni(II). nih.gov Such complexes have been explored for various catalytic applications and often exhibit enhanced biological activity compared to the free ligands. nih.gov Furthermore, isoquinoline-based ligands are instrumental in modern C-H activation/functionalization reactions, providing a direct and atom-economical route to complex organic molecules. researchgate.netresearchgate.net

In addition to serving as ligands for metals, derivatives of this compound can be incorporated into purely organic molecules that function as catalysts. This field, known as organocatalysis, offers a sustainable alternative to metal-based catalysis.

Recent studies have shown that chiral phosphoric acids, a type of organocatalyst, can effectively catalyze the Pictet-Spengler reaction in a highly enantioselective manner to produce axially chiral tetrahydroisoquinolines. nih.govacs.org In these systems, the isoquinoline substrate is activated by the chiral catalyst, which directs the stereochemical outcome of the reaction. Another class of organocatalysts, imidodiphosphorimidates (IDPi), has been used to promote asymmetric Pictet-Spengler reactions between aldehydes and phenethylamines, affording valuable tetrahydroisoquinoline derivatives with excellent enantioselectivity. rsc.org These methods provide efficient and direct access to key chiral intermediates for the synthesis of isoquinoline alkaloids. rsc.org

Analytical Chemistry Method Development (Focus on New Methodologies, not Basic Identification)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. The reactive aldehyde group of this compound makes it a promising candidate for development as a derivatizing agent, particularly for the trace analysis of compounds containing primary amine groups.

By reacting with a target amine, this compound forms a Schiff base. This reaction attaches the chloroisoquinoline moiety to the analyte. The isoquinoline ring system is a strong chromophore and can also be fluorescent, properties that can be exploited for highly sensitive detection methods like High-Performance Liquid Chromatography with UV-Visible or fluorescence detection (HPLC-UV/FLD). The synthesis of various quinolinecarbaldehydes and their subsequent conversion to Schiff bases is an established protocol, providing a foundation for creating new analytical reagents. mdpi.com By creating a derivative that is easily detectable at very low concentrations, this methodology would enable the precise quantification of important amines (e.g., amino acids, neurotransmitters, or pharmaceutical metabolites) in complex biological or environmental samples.

Methodologies for Detection in Environmental Samples

The detection of trace amounts of this compound in complex environmental matrices such as water, soil, or air, necessitates highly sensitive and selective analytical techniques. The inherent chemical properties of this compound—a chlorinated aromatic system combined with a reactive aldehyde group—guide the selection and development of appropriate detection methodologies. While specific methods for this exact analyte are not widely documented, established protocols for similar chemical structures, such as other halogenated aromatic hydrocarbons and aldehydes, provide a robust foundation for its analysis. nih.govrsc.org

The primary challenge in analyzing aldehydes from environmental samples lies in their volatility, polarity, and potential for instability. nih.govund.edu To overcome these issues, derivatization is a commonly employed strategy to enhance the stability and detectability of the analyte. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile and semi-volatile organic compounds, GC-MS is a powerful analytical tool. To improve the chromatographic behavior and mass spectrometric detection of this compound, derivatization of the aldehyde functional group is a critical step. A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The reaction of PFBHA with the aldehyde group of this compound would form a stable oxime derivative. This derivative would exhibit increased thermal stability and be readily amenable to GC analysis. sigmaaldrich.com

The resulting PFBHA derivative can be analyzed with high sensitivity using an electron capture detector (ECD) or a mass spectrometer operating in negative chemical ionization (NCI) mode, which is particularly sensitive to electrophilic compounds like halogenated derivatives.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound PFBHA Derivative

ParameterSetting
Gas Chromatograph
ColumnSLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Inlet Temperature280 °C
Carrier GasHelium, constant flow 1.2 mL/min
Oven Program70 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Monitored Ions (SIM)To be determined based on the mass spectrum of the derivative

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile analytes or for samples where derivatization for GC is not optimal, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive alternative. nih.gov Direct analysis of this compound may be possible, or derivatization can be employed to enhance ionization efficiency and chromatographic retention. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a common reagent for aldehydes, would yield a hydrazone derivative that is readily detectable by UV or mass spectrometry. nih.gov

LC-MS/MS methods provide excellent specificity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the derivatized or underivatized analyte are monitored. nih.gov

Table 2: Postulated LC-MS/MS Conditions for this compound Analysis

ParameterSetting
Liquid Chromatograph
ColumnBiphenyl or C18 (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization Positive (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
MRM TransitionsTo be determined from the parent and fragment ions

Novel Chromatographic Separation Techniques Utilizing Derivatives

The separation of closely related chemical species, such as isomers or compounds with similar functional groups, presents a significant analytical challenge. For a compound like this compound, which may coexist with other chlorinated isoquinoline isomers or related aldehydes in a sample, advanced chromatographic techniques are essential for accurate quantification. The development of novel stationary phases and the strategic use of derivatization are at the forefront of addressing these separation challenges.

Mixed-Mode and Pi-Pi Interaction Stationary Phases

The aromatic nature of the isoquinoline ring system suggests that stationary phases capable of pi-pi interactions could offer enhanced selectivity. sielc.com Novel stationary phases that incorporate aromatic groups, such as phenyl or naphthyl, bonded to the silica (B1680970) support can provide unique separation mechanisms for aromatic analytes. nih.gov For a molecule like this compound, these interactions, combined with traditional reversed-phase mechanisms, can lead to improved resolution from similar compounds.

Furthermore, mixed-mode chromatography, which utilizes stationary phases with both hydrophobic and ion-exchange functionalities, could be a powerful tool. sielc.com The nitrogen atom in the isoquinoline ring can be protonated under acidic mobile phase conditions, allowing for cation-exchange interactions with a mixed-mode column. This multi-modal interaction can provide unparalleled selectivity.

Chiral Chromatography of Derivatives

While this compound itself is not chiral, derivatization with a chiral reagent can lead to the formation of diastereomers. These diastereomeric derivatives can then be separated on a standard (achiral) chromatographic column. This approach is particularly useful for confirming the identity of an analyte and for resolving it from chiral interferences.

Alternatively, if this compound were to be used as a chiral building block in the synthesis of more complex molecules, the separation of the resulting enantiomers would be crucial. The use of chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) would be the method of choice.

Table 3: Potential Chiral Derivatizing Agents and Corresponding Chromatographic Approach

Chiral Derivatizing AgentResulting DerivativeChromatographic Technique
(R)-(-)-1-(1-Naphthyl)ethylamineDiastereomeric iminesReversed-Phase HPLC
(S)-(+)-2-(4-Carboxyphenyl)-5,5-dimethyloxazolidineDiastereomeric oxazolidinesNormal-Phase HPLC
O-Methyl-L-tyrosine methyl esterDiastereomeric Schiff basesSupercritical Fluid Chromatography (SFC)

The derivatization of the aldehyde group with these chiral amines would create diastereomers that can be resolved on standard HPLC columns, providing an indirect but powerful method for assessing the enantiomeric purity of related chiral compounds or for resolving complex mixtures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloroisoquinoline-7-carbaldehyde, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where isoquinoline derivatives are formylated using POCl₃ and DMF. Chlorination at the 5-position can be achieved using electrophilic substitution with Cl₂ or N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires monitoring reaction kinetics using HPLC or TLC to identify intermediate stability and byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the aldehyde proton (δ 9.8–10.2 ppm) and chlorine-induced deshielding effects. X-ray crystallography (via SHELXL ) confirms molecular geometry and intermolecular interactions, particularly hydrogen bonding involving the aldehyde group. Complementary IR spectroscopy validates carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) functional groups.

Q. How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The aldehyde acts as an electrophilic site, enabling condensation reactions with amines (e.g., Schiff base formation) or hydrazines. Kinetic studies under varying pH (e.g., acetate buffer for acidic conditions) reveal rate dependencies, monitored via UV-Vis spectroscopy. Steric hindrance from the isoquinoline ring may necessitate catalysts like piperidine for efficient imine formation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies between NMR and mass spectrometry data (e.g., unexpected molecular ion peaks) require multi-technique validation. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) clarifies spin-spin coupling anomalies. Redundant synthesis and parallel experiments under controlled conditions (e.g., inert atmosphere) isolate artifacts from true signals .

Q. How can computational chemistry models predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) map electron density distributions, identifying reactive sites. Fukui indices and Molecular Electrostatic Potential (MEP) surfaces highlight nucleophilic/electrophilic regions. Solvent effects (PCM model) and transition-state optimization (IRC analysis) refine predictions for substituent-directed reactions .

Q. What experimental designs are effective for studying the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer : Accelerated stability testing involves incubating the compound in buffered solutions (pH 1–13) at 40–60°C. Degradation products are profiled using LC-MS, while Arrhenius plots extrapolate shelf-life. For oxidative stability, exposure to H₂O₂ or radical initiators (e.g., AIBN) under UV light simulates degradation pathways, analyzed via kinetic modeling .

Data Analysis and Reporting

Q. How should researchers address variability in biological assay results involving this compound derivatives?

  • Methodological Answer : Statistical rigor requires replicates (n ≥ 3) and controls (e.g., solvent-only, positive/negative controls). ANOVA or mixed-effects models account for inter-experimental variability. Dose-response curves (logistic regression) quantify IC₅₀ values, while outlier detection (Grubbs’ test) ensures data integrity. Transparent reporting of confidence intervals and p-values aligns with standards in qualitative research .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer : Detailed reaction logs (temperature, solvent purity, catalyst loading) and open-access deposition of raw data (e.g., via PubChem ) enhance reproducibility. Collaborative validation through independent labs and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) mitigate protocol drift .

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